3-(2-乙基哌啶-1-基)丙-1-胺

描述

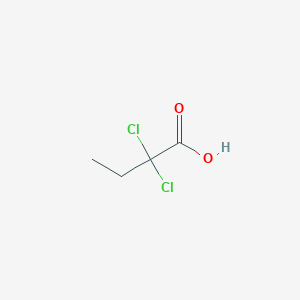

Synthesis Analysis

Synthesis of compounds related to "3-(2-Ethylpiperidin-1-yl)propan-1-amine" often involves versatile protecting and activating groups for amine synthesis. For instance, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been utilized as a new versatile sulfonating agent for amines, indicating methods that could potentially be adapted for synthesizing the target compound. These approaches demonstrate the ability to sulfonate primary and secondary amines easily in excellent yields, suggesting a pathway that might be relevant for synthesizing "3-(2-Ethylpiperidin-1-yl)propan-1-amine" (Sakamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds showcases the importance of conformational analysis in understanding the physical and chemical properties of a compound. For example, crystal structure analysis of certain piperidin-4-ylidene derivatives revealed differences in the angle of inclination of substituent groups, indicating how molecular structure can influence overall compound properties. This type of analysis is crucial for understanding the structural characteristics of "3-(2-Ethylpiperidin-1-yl)propan-1-amine" and predicting its behavior in various chemical contexts (Raghuvarman et al., 2014).

Chemical Reactions and Properties

The compound's reactivity and potential chemical transformations are highlighted by studies on similar compounds, such as the one-pot synthesis of 3-azidopiperidines and 3-aminopiperidines from unsaturated amines. This method, which allows for the nucleophilic installation of azide or amino groups, could be applicable to the functionalization of "3-(2-Ethylpiperidin-1-yl)propan-1-amine," expanding its utility in synthetic chemistry (Ortiz et al., 2014).

科学研究应用

分子合成的构建模块

“3-(2-乙基哌啶-1-基)丙-1-胺”是胺家族的成员,包含伯胺 (-NH2) 和哌啶环 . 这些官能团的存在使其成为一种潜在的有用的构建模块,用于创建具有所需生物活性或受体相互作用的分子 .

设计和合成多种衍生物

该化合物的结构允许在不同位置引入额外的官能团或修饰 . 这使得能够设计和合成具有特定性质或靶向能力的多种衍生物 .

生物过程探针的创建

通过将荧光或放射性标记标签连接到“3-(2-乙基哌啶-1-基)丙-1-胺”衍生物,研究人员可以创建用于成像或研究生物过程的探针 .

蛋白质-蛋白质相互作用的研究

该化合物已被用于研究蛋白质-蛋白质相互作用 . 这有助于理解蛋白质如何在生物系统中相互作用。

翻译后修饰的研究

“3-(2-乙基哌啶-1-基)丙-1-胺”也可用于研究翻译后修饰 . 这些是在蛋白质形成后对其进行的改变,研究它们可以提供关于蛋白质功能和调控的见解。

配体的开发

该化合物可用于开发选择性结合特定受体或酶的配体 . 这在药物发现和开发中很有用。

作用机制

Target of Action

3-(2-Ethylpiperidin-1-yl)propan-1-amine is a member of the amine family and contains both a primary amine (-NH2) and a piperidine ring . The presence of these functional groups makes it a potentially useful building block for creating molecules with desired biological activities or receptor interactions . .

Mode of Action

The compound’s structure allows for the introduction of additional functional groups or modifications at various positions, enabling the design and synthesis of diverse derivatives with specific properties or targeting capabilities . By attaching fluorescent or radiolabeling tags to 3-(2-Ethylpiperidin-1-yl)propan-1-amine derivatives, researchers can create probes for imaging or studying biological processes .

Biochemical Pathways

The compound has been employed in the study of protein-protein interactions and post-translational modifications . It has also been used to develop ligands that selectively bind to specific receptors or enzymes . .

Result of Action

Its use in the study of protein-protein interactions, post-translational modifications, and the development of selective ligands suggests that it may have diverse effects depending on the specific application .

生化分析

Biochemical Properties

3-(2-Ethylpiperidin-1-yl)propan-1-amine plays a significant role in biochemical reactions due to its structural features. The presence of a primary amine and a piperidine ring allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to develop ligands that selectively bind to specific receptors or enzymes, thereby modulating their activity . Additionally, by attaching fluorescent or radiolabeling tags to derivatives of 3-(2-Ethylpiperidin-1-yl)propan-1-amine, researchers can create probes for imaging or studying biological processes .

Cellular Effects

3-(2-Ethylpiperidin-1-yl)propan-1-amine influences various types of cells and cellular processes. This compound has been employed in the study of protein-protein interactions and post-translational modifications, which are crucial for understanding cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-(2-Ethylpiperidin-1-yl)propan-1-amine involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s primary amine and piperidine ring allow it to bind to specific receptors or enzymes, modulating their activity . This binding interaction can lead to the inhibition or activation of enzymes, thereby influencing various biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Ethylpiperidin-1-yl)propan-1-amine can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Researchers have observed that the compound’s activity may vary depending on the duration of exposure and the specific experimental conditions . Long-term studies in in vitro or in vivo settings are necessary to fully understand the temporal effects of 3-(2-Ethylpiperidin-1-yl)propan-1-amine on cellular function .

Dosage Effects in Animal Models

The effects of 3-(2-Ethylpiperidin-1-yl)propan-1-amine vary with different dosages in animal models. Researchers have observed threshold effects, where the compound exhibits significant biological activity at specific concentrations . At higher doses, 3-(2-Ethylpiperidin-1-yl)propan-1-amine may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Animal studies are crucial for understanding the dosage-dependent effects of this compound .

Metabolic Pathways

3-(2-Ethylpiperidin-1-yl)propan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . Researchers have studied the effects of 3-(2-Ethylpiperidin-1-yl)propan-1-amine on metabolic flux and metabolite levels, providing insights into its role in cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(2-Ethylpiperidin-1-yl)propan-1-amine within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s structure allows it to be transported across cellular membranes and distributed to specific tissues or compartments . Researchers have studied the effects of 3-(2-Ethylpiperidin-1-yl)propan-1-amine on its localization and accumulation within cells, providing insights into its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of 3-(2-Ethylpiperidin-1-yl)propan-1-amine is crucial for understanding its activity and function. Researchers have studied the effects of 3-(2-Ethylpiperidin-1-yl)propan-1-amine on its subcellular localization, providing insights into its role in cellular processes .

属性

IUPAC Name |

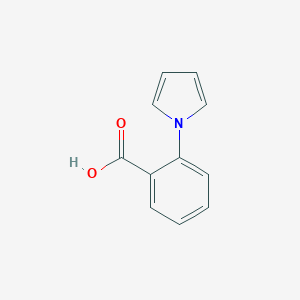

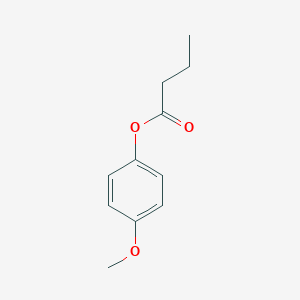

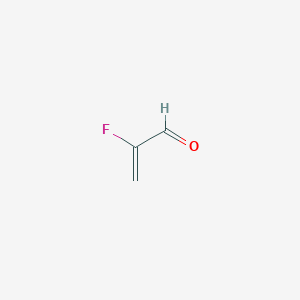

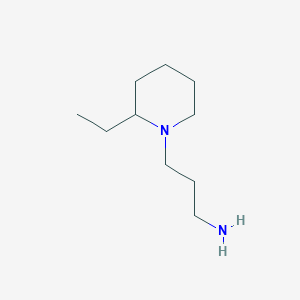

3-(2-ethylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNBPJFOANOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399504 | |

| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13901-38-7 | |

| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。